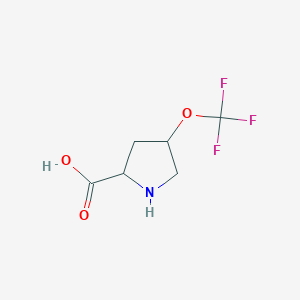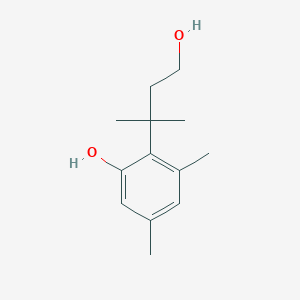
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol
概要
説明
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol, also known as Trolox, is a water-soluble analog of vitamin E. It is widely used in scientific research for its antioxidant properties and its ability to protect cells from oxidative stress. In
科学的研究の応用
UV Light Absorption and Phase I Metabolism
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol, also known as UV 328, is extensively used as a UV absorber in plastics and polymeric materials. A study by Denghel, Leibold, and Göen (2019) examined the oxidative phase I metabolism of UV 328 using human liver microsomes. They identified several metabolites indicating the potential for oxidation of alkyl side chains at the phenol moiety, but no transformations at the benzotriazole moiety were observed (Denghel, Leibold, & Göen, 2019).
Synthesis and Characterization in Chemistry
In the field of synthetic chemistry, this compound has been explored for various purposes. Büyükkıdan and Özer (2013) synthesized novel phenolic Mannich bases from 3,4-dimethylphenol, which were used to prepare metal complexes with different geometries (Büyükkıdan & Özer, 2013). Another study by Lvov et al. (2017) described the chemical transformation of a related compound leading to photochromic diarylethene, showcasing its potential use as a precursor for photoactive compounds (Lvov et al., 2017).
Applications in Crystal Growth and Design
Nath and Baruah (2012) studied an imidazole-containing bisphenol derivative for its potential as a versatile host for anions, illustrating its utility in crystal growth and design. Their work provided insights into the structural characteristics of these compounds when forming salts with various acids (Nath & Baruah, 2012).
作用機序
Target of Action
Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It’s known that hindered amines can interact with various biological targets, leading to different biochemical reactions .
Biochemical Pathways
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c , which might suggest its stability under certain conditions.
Result of Action
Similar compounds have been used in the preparation of drug candidates containing hindered amine motifs , suggesting potential therapeutic applications.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is between 2-8°C , suggesting that temperature could be a key environmental factor affecting its stability.
特性
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-10(2)12(11(15)8-9)13(3,4)5-6-14/h7-8,14-15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWXORBQGXYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(C)(C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



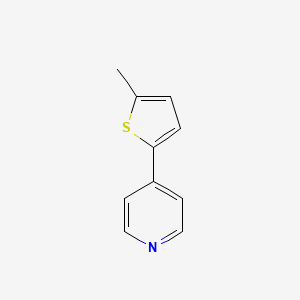
![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)
![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

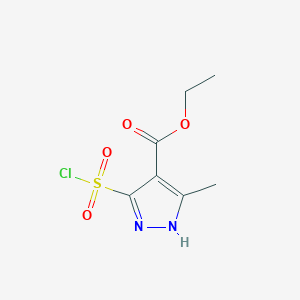
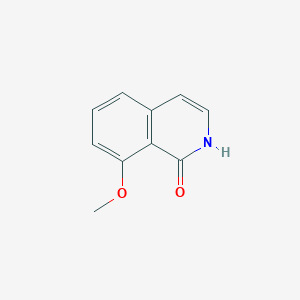
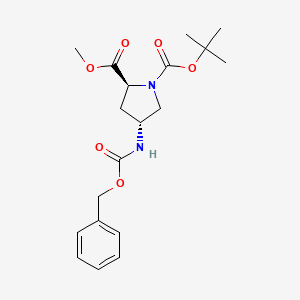
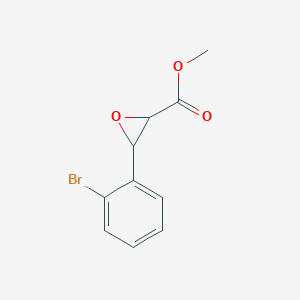
![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)
